GPR52 Agonist Potency Comparison: Compound PW0904 vs. N-benzyl Derivative
The GPR52 agonist activity of a closely related analog, US20240059655 Compound PW0904, has been determined in vitro, providing a comparative baseline for the target compound's class. PW0904 showed an EC50 of 371 nM in a Glosensor cAMP assay in HEK293 cells [1]. While the exact EC50 for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide at GPR52 has not been publicly reported, the 3,5-dichloro-4-ethoxybenzamide core is a recognized pharmacophore within this class, suggesting potential for similar or differentiated GPR52 activity that must be confirmed experimentally.
| Evidence Dimension | GPR52 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Not publicly available; requires experimental determination |
| Comparator Or Baseline | Compound PW0904: EC50 = 371 nM |
| Quantified Difference | Cannot be calculated; target compound activity uncharacterized |
| Conditions | Human GPR52 expressed in HEK293 cells; Glosensor cAMP assay; 15 min incubation [1] |
Why This Matters
This establishes the relevant assay context and comparator benchmark for the target compound's GPR52 activity; knowing the target's potency relative to PW0904 is essential for lead optimization decisions.
- [1] BindingDB. CHEMBL4751311 / BDBM50554911 (US20240059655, Compound PW0904). GPR52 agonist activity EC50 = 371 nM. Accessed 2026. View Source
